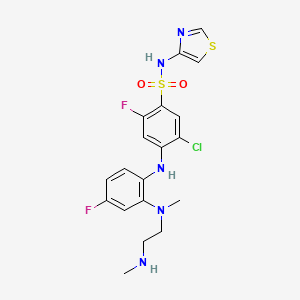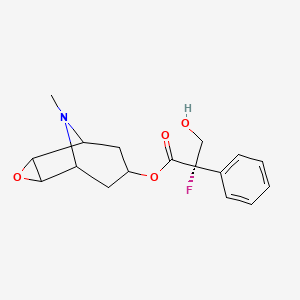
Antidepressant agent 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antidepressant agent 6 is a compound used in the treatment of major depressive disorders. It belongs to a class of medications known as selective serotonin reuptake inhibitors (SSRIs), which function by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its deficiency is often linked to depression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antidepressant agent 6 typically involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form N-N bonds in the presence of oxygen as the terminal oxidant . Another method involves the use of microwave-assisted extraction with ethyl acetate, which has shown high efficiency in isolating antidepressants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts is crucial to minimize environmental impact and ensure safety.
化学反応の分析
Types of Reactions
Antidepressant agent 6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Antidepressant agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter levels and its potential role in neurogenesis.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating depression and other mood disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of Antidepressant agent 6 involves the inhibition of serotonin reuptake in the brain. By blocking the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing its mood-elevating effects. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons . Additionally, the compound may interact with other receptors and pathways involved in mood regulation .
類似化合物との比較
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Citalopram: An SSRI that is more selective for the serotonin transporter compared to other antidepressants.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that affects both serotonin and norepinephrine levels.
Uniqueness
Antidepressant agent 6 is unique in its specific binding affinity for the serotonin transporter and its relatively fast onset of action compared to other SSRIs. Additionally, it has a favorable side-effect profile, making it a preferred choice for many patients .
特性
分子式 |
C17H20FNO4 |
|---|---|
分子量 |
321.34 g/mol |
IUPAC名 |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2-fluoro-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H20FNO4/c1-19-12-7-11(8-13(19)15-14(12)23-15)22-16(21)17(18,9-20)10-5-3-2-4-6-10/h2-6,11-15,20H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m1/s1 |
InChIキー |
INAVYUWHDZMESX-VSIZIWLYSA-N |
異性体SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)F |
正規SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


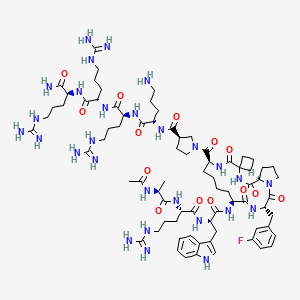
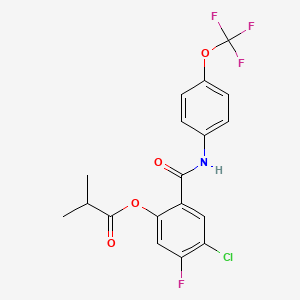
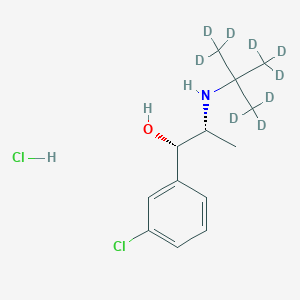

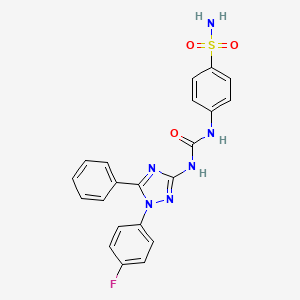
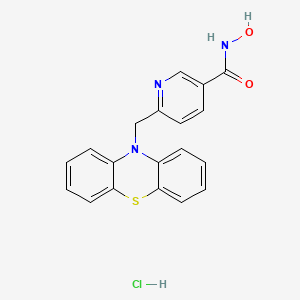
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
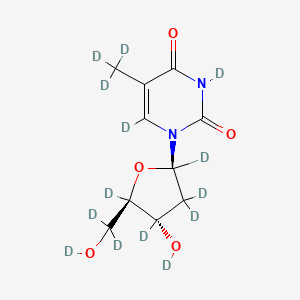
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
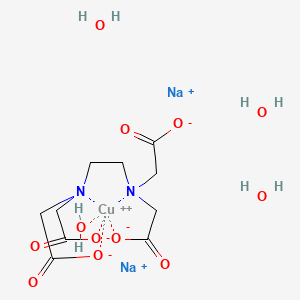
![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)
